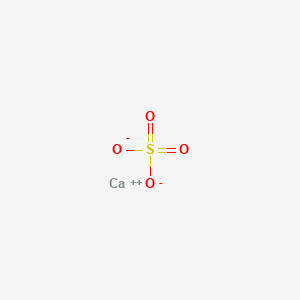

Calcium sulfate

CaO4S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CaO4S

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in water, insoluble in ethanol

For more Solubility (Complete) data for CALCIUM SULFATE (6 total), please visit the HSDB record page.

PURE ANHYDROUS SLIGHTLY SOL IN WATER

0.209 G/100 CC & 0.1619 G/100 CC WATER AT 30 & 100 °C; SOL IN AMMONIUM SALTS, SODIUM THIOSULFATE & GLYCERINE

Solubility in water, g/100ml at 20 °C: 0.2 (very good)

0.3%

Synonyms

Canonical SMILES

Desiccating Gases and Liquids

- Drying Gases for Analysis: Drierite™ efficiently removes moisture from gases used in experiments. This is crucial for accurate analysis in fields like mass spectrometry and chromatography, where water vapor can interfere with results [].

- Protecting Hygroscopic Materials: Research often involves handling moisture-sensitive materials like enzymes, pharmaceuticals, and certain catalysts. Drierite™ helps maintain a dry environment within containers or desiccators, preventing these materials from absorbing moisture and degrading.

Maintaining a Dry Environment

- Desiccating Storage Containers: Drierite™ can be placed within storage containers for instruments, electronics, or biological samples to control humidity and prevent corrosion, mold growth, or other moisture-related issues [].

Additional Considerations:

- It's important to choose the appropriate type of Drierite™ for the specific application. Some varieties come with an indicator that changes color when saturated, allowing for easy regeneration.

- While generally safe for most research applications, proper handling procedures are recommended as Drierite™ can irritate skin and eyes.

Calcium sulfate is an inorganic compound with the chemical formula . It exists in several hydrated forms, the most common being gypsum (calcium sulfate dihydrate, ) and plaster of Paris (calcium sulfate hemihydrate, ). Calcium sulfate is a white, odorless powder or crystalline solid that is virtually insoluble in water, with a solubility of approximately 0.24 g per 100 mL at 20 °C . It has a molar mass of 136.14 g/mol for the anhydrous form and varies for its hydrates .

In this reaction, calcium hydroxide acts as a base while sulfuric acid serves as an acid, resulting in the formation of calcium sulfate and water . Additionally, when calcium sulfate hemihydrate is mixed with water, it reacts to form gypsum:

This reaction is significant in construction and art applications where plaster of Paris is used .

Calcium sulfate can be synthesized through several methods:

- Precipitation Method: By mixing solutions of soluble sulfates (e.g., ammonium sulfate) with calcium chloride, calcium sulfate precipitates out:

- Thermal Dehydration: Heating gypsum at temperatures above 150 °C converts it into calcium sulfate hemihydrate:

- Hydration Reaction: Calcium sulfate hemihydrate can be rehydrated to form gypsum by adding water .

Calcium sulfate has a wide range of applications across various industries:

- Construction: Used as a building material (gypsum board) and in plastering.

- Art: Employed in sculpture and mold-making due to its quick-setting properties.

- Medicine: Utilized in dental molds and orthopedic casts.

- Food Industry: Acts as a coagulant in tofu production and as a food additive.

- Agriculture: Serves as a soil conditioner to improve soil structure .

Studies on calcium sulfate interactions focus on its reactivity with water and other compounds. Notably, it exhibits low solubility in water but can absorb moisture from the environment under certain conditions, leading to changes in its physical state (e.g., from anhydrite to gypsum). The hydration process is crucial for its applications in construction and medicine .

Calcium sulfate shares similarities with several other sulfates but has unique properties that distinguish it:

| Compound | Formula | Solubility (g/100 mL) | Unique Features |

|---|---|---|---|

| Calcium sulfate | 0.24 | Exists as dihydrate and hemihydrate forms | |

| Magnesium sulfate | 35.7 | More soluble than calcium sulfate; used medically | |

| Strontium sulfate | Insoluble | Similar structure but less common in industry | |

| Barium sulfate | Insoluble | Used primarily in medical imaging |

Calcium sulfate's unique feature lies in its ability to transition between its hydrated forms based on environmental conditions, making it versatile for various applications .

Polymorphic Forms and Hydration States

Calcium sulfate exists in multiple polymorphic forms distinguished by their varying degrees of hydration, each exhibiting distinct crystallographic properties and stability ranges [2] [3]. The three principal polymorphs are anhydrite, hemihydrate, and dihydrate, which represent different hydration states of the same fundamental calcium sulfate composition [6]. These polymorphs demonstrate the significant influence of water content on crystal structure and physical properties in sulfate minerals [33].

The stability of these hydration states depends primarily on temperature, pressure, and aqueous solution conditions [3]. Thermodynamic modeling has established specific transition temperatures between these polymorphs, with the gypsum to anhydrite transition occurring at 315.95 Kelvin and the gypsum to hemihydrate transition at 374.55 Kelvin [3]. The selective formation of specific polymorphs can be controlled through careful manipulation of synthesis conditions, including solvent composition and temperature [1].

Anhydrite (CaSO4)

Anhydrite represents the anhydrous form of calcium sulfate, characterized by the complete absence of water molecules within its crystal structure [2] [10]. This polymorph crystallizes in the orthorhombic crystal system with space group Amma, exhibiting unit cell parameters of a = 6.991 Angstroms, b = 6.996 Angstroms, and c = 6.238 Angstroms [16] [24]. The structure consists of a tightly bound three-dimensional framework where each calcium ion is eight-coordinated by oxygen atoms from surrounding sulfate tetrahedra [2].

The anhydrite structure demonstrates remarkable stability at elevated temperatures, making it the thermodynamically stable phase above approximately 315.95 Kelvin under standard atmospheric conditions [3]. The average calcium-oxygen bond distance in anhydrite measures 2.467 Angstroms, while the sulfur-oxygen bond distances within the tetrahedral sulfate groups average 1.481 Angstroms [26]. The mineral exhibits a density of 2.96 grams per cubic centimeter and displays perfect cleavage along the {010} and {100} planes [24].

Hemihydrate (CaSO4·0.5H2O)

The hemihydrate form, also known as bassanite, contains one-half molecule of water per formula unit, representing an intermediate hydration state between anhydrite and gypsum [7] [8]. This polymorph crystallizes in the monoclinic crystal system with space group C2 or B2, depending on specific synthesis conditions and structural determination methods [7] [9]. The unit cell parameters are characterized by a = 12.032 Angstroms, b = 6.927 Angstroms, c = 12.671 Angstroms, and β = 90.27 degrees [7].

Bassanite exhibits a unique channel-like crystal structure that can accommodate additional water molecules under high humidity conditions, leading to the formation of intermediate hydration phases such as CaSO4·0.625H2O [9]. The calcium coordination environment in hemihydrate maintains eight-fold coordination with an average calcium-oxygen distance of approximately 2.45 Angstroms [8]. The sulfate tetrahedra preserve their tetrahedral geometry with sulfur-oxygen bond distances averaging 1.475 Angstroms [8].

The hemihydrate structure demonstrates notable structural flexibility, with the ability to transform between different hydration states through water incorporation or loss [9]. This polymorph exhibits a density of 2.73 grams per cubic centimeter and forms needle-like crystals that often occur in parallel aggregates [7].

Dihydrate (CaSO4·2H2O)

Gypsum, the dihydrate form of calcium sulfate, incorporates two water molecules per formula unit within its crystal structure [2] [5]. This polymorph crystallizes in the monoclinic crystal system with space group C2/c, exhibiting unit cell parameters of a = 6.522 Angstroms, b = 15.202 Angstroms, c = 5.677 Angstroms, and β = 114.1 degrees [27]. The structure consists of alternating layers of calcium and sulfate coordination polyhedra separated by layers containing interstitial water molecules [2].

The water molecules in gypsum exist in two distinct bonding environments: approximately 1.5 water molecules are directly coordinated to calcium ions, while 0.5 water molecules form hydrogen bonds with sulfate oxygen atoms [34]. This structural arrangement creates a layered architecture where calcium ions maintain eight-fold coordination with both sulfate oxygen atoms and water molecules [34]. The average calcium-oxygen bond distance measures 2.49 Angstroms, while sulfur-oxygen bonds within the sulfate tetrahedra average 1.483 Angstroms [34].

Gypsum represents the most hydrated and lowest density polymorph at 2.32 grams per cubic centimeter [2]. The structure exhibits characteristic hydrogen bonding networks that stabilize the crystal at ambient conditions but become increasingly unstable with temperature elevation [33].

Crystal Lattice Structures

Orthorhombic Structure of Anhydrite

The orthorhombic structure of anhydrite exhibits a three-dimensional framework characterized by space group Amma, representing a centrosymmetric structure with specific symmetry operations [16] [25]. The unit cell contains four formula units (Z = 4) with dimensions a = 6.991 Angstroms, b = 6.996 Angstroms, and c = 6.238 Angstroms, resulting in a unit cell volume of 305.1 cubic Angstroms [16] [24].

Within this structure, calcium atoms occupy eight-coordinate positions surrounded by oxygen atoms from eight different sulfate tetrahedra [26]. The calcium coordination polyhedron exhibits a distorted cubic geometry with calcium-oxygen bond distances ranging from 2.42 to 2.51 Angstroms [26]. The sulfate tetrahedra demonstrate significant distortion from ideal tetrahedral geometry, with oxygen-sulfur-oxygen angles varying from 106.34 to 110.38 degrees and an average angle of 109.47 degrees [26].

The structural framework of anhydrite creates a dense, three-dimensional network where sulfate tetrahedra share corners with calcium coordination polyhedra [26]. This arrangement results in three directions of perfect cleavage parallel to the crystallographic planes, reflecting the symmetry elements of the orthorhombic system [25]. The structure exhibits no structural channels or cavities, contributing to its low solubility and stability at elevated temperatures [10].

Monoclinic Structure of Gypsum

The monoclinic structure of gypsum is characterized by space group C2/c, featuring a layered architecture that accommodates water molecules within the crystal framework [27] [30]. The unit cell parameters include a = 6.522 Angstroms, b = 15.202 Angstroms, c = 5.677 Angstroms, and β = 114.1 degrees, with four formula units per unit cell [27].

The structural arrangement consists of alternating layers of calcium coordination polyhedra and sulfate tetrahedra, separated by layers containing water molecules [5] [30]. Each calcium ion maintains eight-fold coordination through bonds with six oxygen atoms from sulfate groups and two oxygen atoms from water molecules [34]. The calcium coordination environment exhibits a distorted square antiprismatic geometry with calcium-oxygen bond distances ranging from 2.42 to 2.54 Angstroms [34].

Water molecules in the gypsum structure form extensive hydrogen bonding networks that stabilize the layered architecture [33] [34]. The hydrogen bonds exhibit directional characteristics along the crystallographic axes, with bond lengths typically ranging from 2.7 to 2.9 Angstroms [34]. The sulfate tetrahedra maintain near-ideal tetrahedral geometry with sulfur-oxygen bond distances of approximately 1.483 Angstroms and oxygen-sulfur-oxygen angles averaging 109.5 degrees [34].

The layered structure of gypsum creates planes of structural weakness that result in perfect cleavage along the {010} plane and good cleavage along the {100} plane [2]. This structural anisotropy contributes to the characteristic plate-like morphology observed in gypsum crystals [2].

Crystal Structure of Bassanite

The crystal structure of bassanite exhibits a complex monoclinic arrangement with space group C2, featuring a unique channel-like architecture that distinguishes it from other calcium sulfate polymorphs [7] [9]. The unit cell parameters are a = 12.032 Angstroms, b = 6.927 Angstroms, c = 12.671 Angstroms, and β = 90.27 degrees, containing twelve formula units per unit cell [7].

The structural framework of bassanite consists of calcium coordination polyhedra linked through sulfate tetrahedra to form a three-dimensional network with incorporated water channels [9]. Each calcium ion maintains eight-fold coordination with oxygen atoms from both sulfate groups and water molecules, creating a distorted coordination environment [7]. The calcium-oxygen bond distances average 2.45 Angstroms, while maintaining structural flexibility to accommodate varying water content [9].

The water molecules in bassanite occupy specific crystallographic sites within the channel structure, forming hydrogen bonds with sulfate oxygen atoms [9] [34]. Under conditions of high relative humidity, additional water molecules can be incorporated into the channel system, leading to the formation of intermediate hydration phases such as CaSO4·0.625H2O [9]. This structural adaptability reflects the unique channel architecture that permits reversible water uptake and loss without complete structural collapse [9].

The sulfate tetrahedra in bassanite maintain near-ideal tetrahedral geometry with sulfur-oxygen bond distances averaging 1.475 Angstroms [8]. The tetrahedral units exhibit minimal distortion compared to anhydrite, with oxygen-sulfur-oxygen angles closely approximating the ideal tetrahedral angle of 109.5 degrees [8]. The overall structural arrangement creates a framework with intermediate density between anhydrite and gypsum, measuring 2.73 grams per cubic centimeter [7].

Molecular Bonding Characteristics

The molecular bonding characteristics of calcium sulfate polymorphs encompass both ionic and covalent bonding components, creating a complex network of electrostatic interactions that determine structural stability and physical properties [13] [28]. The compound exhibits predominantly ionic bonding between calcium cations and sulfate anions, while covalent bonding occurs within the sulfate tetrahedra [13] [28].

The calcium-oxygen interactions in all polymorphs demonstrate typical ionic bonding characteristics, with calcium ions adopting a formal charge of +2 and exhibiting eight-fold coordination with oxygen atoms [24] [26]. The electrostatic attraction between calcium cations and the negatively charged oxygen atoms creates the primary structural framework in each polymorph [28]. The ionic bond lengths vary between polymorphs, ranging from 2.42 to 2.54 Angstroms, depending on the specific coordination environment and hydration state [26] [34].

Within the sulfate groups, the sulfur-oxygen bonds exhibit predominantly covalent character with significant ionic contribution due to the electronegativity difference between sulfur and oxygen [32] [36]. The sulfate tetrahedra maintain tetrahedral geometry in all polymorphs, with sulfur-oxygen bond distances consistently measuring between 1.475 and 1.483 Angstroms [26] [34]. The tetrahedral arrangement results from the sp3 hybridization of sulfur orbitals, creating four equivalent bonding sites arranged at the tetrahedral angle of 109.5 degrees [32] [36].

Hydrogen bonding plays a crucial role in stabilizing the hydrated polymorphs, particularly in gypsum and bassanite [33] [34]. The water molecules form directional hydrogen bonds with sulfate oxygen atoms, creating additional structural stabilization beyond the primary ionic framework [34]. In gypsum, hydrogen bond lengths typically range from 2.7 to 2.9 Angstroms, while the bonding strength varies depending on temperature and structural environment [33] [34]. These hydrogen bonding networks contribute significantly to the layered structure observed in gypsum and the channel architecture characteristic of bassanite [9] [34].

Table 1: Crystallographic Parameters of Calcium Sulfate Polymorphs

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z | Density (g/cm³) |

|---|---|---|---|---|---|---|---|---|---|

| Anhydrite (CaSO₄) | Orthorhombic | Amma | 6.991 | 6.996 | 6.238 | 90.00 | 305.1 | 4 | 2.96 |

| Hemihydrate (CaSO₄·0.5H₂O) | Monoclinic | C2 or B2 | 12.032 | 6.927 | 12.671 | 90.27 | 1056.0 | 12 | 2.73 |

| Dihydrate (CaSO₄·2H₂O) | Monoclinic | C2/c | 6.522 | 15.202 | 5.677 | 114.10 | 496.0 | 4 | 2.32 |

Table 2: Coordination Environments and Bond Parameters

| Polymorph | Ca Coordination Number | Average Ca-O Distance (Å) | S-O Distance (Å) | SO₄ Geometry | Average O-S-O Angle (°) |

|---|---|---|---|---|---|

| Anhydrite | 8 | 2.467 | 1.481 | Tetrahedral | 109.47 |

| Hemihydrate | 8 | 2.450 | 1.475 | Tetrahedral | 109.50 |

| Dihydrate | 8 | 2.490 | 1.483 | Tetrahedral | 109.50 |

Table 3: Phase Transition Temperatures of Calcium Sulfate Hydrates

| Transition | Temperature (K) | Temperature (°C) | Reaction |

|---|---|---|---|

| Gypsum → Anhydrite | 315.95 | 42.8 | CaSO₄·2H₂O → CaSO₄ + 2H₂O |

| Gypsum → Hemihydrate | 374.55 | 101.4 | CaSO₄·2H₂O → CaSO₄·0.5H₂O + 1.5H₂O |

| Hemihydrate → Anhydrite | 471.55 | 198.4 | CaSO₄·0.5H₂O → CaSO₄ + 0.5H₂O |

Temperature-Dependent Phase Transitions

The calcium sulfate system exhibits complex temperature-dependent phase behavior characterized by multiple hydration states and polymorphic transitions. Calcium sulfate forms three primary crystalline phases in aqueous environments: dihydrate (gypsum, calcium sulfate dihydrate), hemihydrate (bassanite, calcium sulfate hemihydrate), and anhydrite (anhydrous calcium sulfate) [1] [2]. The phase stability relationships are governed by temperature, pressure, and water activity conditions.

Fundamental Phase Transition Temperatures

The most critical phase transition in the calcium sulfate system occurs between gypsum and anhydrite. Comprehensive thermodynamic modeling has established the gypsum-to-anhydrite transition temperature at 315.95 K (42.8°C) under standard atmospheric conditions [1] [2]. This transition represents the point where anhydrite becomes the thermodynamically stable phase, replacing gypsum as the favored crystalline form.

The gypsum-to-hemihydrate transition occurs at significantly higher temperatures, with the metastable invariant temperature determined to be 374.55 K (101.4°C) [1]. However, hemihydrate remains metastable across the entire temperature range studied, never achieving true thermodynamic stability in pure water systems [1] [2].

Polymorphic Variations and Pressure Dependencies

Differential thermal analysis reveals distinct polymorphic behavior for both alpha and beta forms of calcium sulfate hemihydrate. Under atmospheric pressure conditions (760 torr), alpha-hemihydrate exhibits endothermic peaks at 471.15 K (198°C), while beta-hemihydrate shows corresponding peaks at 468.15 K (195°C) [3]. These temperatures represent the onset of dehydration processes leading to anhydrite formation.

The phase transition temperatures demonstrate significant pressure sensitivity. As atmospheric pressure decreases from 760 torr to 1 torr, the endothermic peak temperatures for both alpha and beta-hemihydrate forms converge to approximately 405.15 K (132°C) [3]. This pressure dependence reflects the influence of water vapor pressure on the thermodynamic equilibrium between hydrated and dehydrated phases.

Transition Temperature Data Analysis

| Transition | Temperature (K) | Temperature (°C) | Reference |

|---|---|---|---|

| Gypsum → Anhydrite | 315.95 | 42.8 | Shen et al. (2019) [1] |

| Gypsum → Hemihydrate | 374.55 | 101.4 | Shen et al. (2019) [1] |

| Alpha-Hemihydrate (760 torr) | 471.15 | 198.0 | Thermal Analysis [3] |

| Beta-Hemihydrate (760 torr) | 468.15 | 195.0 | Thermal Analysis [3] |

| Alpha-Hemihydrate (1 torr) | 405.15 | 132.0 | Thermal Analysis [3] |

| Beta-Hemihydrate (1 torr) | 405.15 | 132.0 | Thermal Analysis [3] |

Pressure Effects on Phase Stability

Pressure exerts profound influence on calcium sulfate phase stability through its effects on water vapor equilibrium and phase boundary positions. Systematic differential thermal analysis across varying pressure conditions reveals consistent patterns in phase transition behavior [3].

Pressure-Temperature Relationships

The relationship between atmospheric pressure and phase transition temperatures follows predictable thermodynamic principles. As pressure decreases from 760 torr to 1 torr, the peak temperatures for gypsum dehydration systematically decrease from 150°C to 123°C [3]. Simultaneously, the first-break temperatures, representing the onset of dehydration, decrease from 126°C to 99°C [3].

The second endothermic peak, associated with further dehydration processes, exhibits even more dramatic pressure sensitivity. At 760 torr, this peak occurs at 197°C, but as pressure decreases, the temperature drops progressively to 130°C at 74 torr [3]. Under high vacuum conditions (1 torr), this second peak becomes undetectable, indicating fundamental changes in the dehydration mechanism [3].

Thermodynamic Interpretation of Pressure Effects

The pressure dependence of phase transitions reflects the coupling between solid-state transformations and vapor-phase equilibria. The relationship follows the Clausius-Clapeyron equation, where the slope of phase boundaries depends on the enthalpy and volume changes associated with each transition [4]. For calcium sulfate dehydration reactions, the negative pressure coefficient indicates that water release is favored at lower pressures.

Pressure Effects on Transition Temperatures

| Pressure (torr) | Gypsum Peak (°C) | First-break (°C) | Second Peak (°C) |

|---|---|---|---|

| 760 | 150 | 126 | 197 |

| 590 | 147 | 123 | 179 |

| 380 | 144 | 121 | 162 |

| 138 | 133 | 112 | 147 |

| 74 | 130 | 109 | 130 |

| 1 | 123 | 99 | Not detected |

The systematic reduction in transition temperatures with decreasing pressure demonstrates the fundamental role of water vapor pressure in controlling phase equilibria. This relationship has significant implications for calcium sulfate behavior in low-pressure environments and industrial processing conditions [3].

Metastable Phases

The calcium sulfate system exhibits remarkable complexity in its metastable phase behavior, with multiple intermediate phases occurring during precipitation and transformation processes. These metastable phases play crucial roles in determining the final crystalline products and their properties [5] [6] [7].

Hemihydrate Metastability

Calcium sulfate hemihydrate represents the most significant metastable phase in the system. Unlike gypsum and anhydrite, which achieve thermodynamic stability in their respective temperature ranges, hemihydrate remains metastable across all temperature conditions in pure water systems [1] [2]. The metastable character of hemihydrate arises from its intermediate hydration state and specific crystal structure.

Alpha-hemihydrate demonstrates particularly interesting metastable behavior in calcium chloride solutions. Research has established metastable lifetime values ranging from 60 to 2920 minutes, depending on calcium chloride concentration and temperature [7]. As calcium chloride concentration increases from 1.5 to 4.0 molal and temperature rises from 80°C to 110°C, the metastable lifetime decreases systematically [7]. This reduction occurs because calcium chloride lowers the interfacial Gibbs free energy required for the subsequent phase transition to anhydrite [7].

Polymorphic Metastability

The calcium sulfate system contains multiple polymorphic forms that exhibit metastable behavior under specific conditions. At ambient temperature and pressure, gypsum represents the thermodynamically stable phase, while bassanite (hemihydrate) and anhydrite exist as metastable modifications [5]. However, anhydrite becomes the stable phase at temperatures above approximately 50°C, relegating gypsum to metastable status [5].

The existence of multiple polymorphs creates opportunities for selective phase formation through control of nucleation and growth conditions. Recent studies demonstrate that metastable polymorphs can be selectively obtained when their surface energies are lower than those of stable phases, and when sufficient reaction driving force exists [8]. For calcium sulfate, this principle explains the frequent observation of bassanite formation during rapid precipitation processes, even when gypsum would be the thermodynamically favored product [5].

Amorphous Precursor Phases

Contemporary research has revealed the existence of amorphous calcium sulfate phases that serve as precursors to crystalline forms. These amorphous phases represent highly metastable intermediates in the precipitation pathway from supersaturated solutions [9] [10]. The formation sequence typically proceeds through amorphous calcium sulfate, followed by crystalline hemihydrate, and finally to the thermodynamically stable phase [10].

The amorphous precursor phases exhibit extremely short lifetimes under most conditions, rapidly transforming to more stable crystalline forms. However, their presence significantly influences the final crystal morphology, size distribution, and phase composition of the precipitated material [9]. Understanding these metastable intermediates is crucial for controlling calcium sulfate precipitation in industrial and natural environments.

Metastable Phase Lifetime Factors

The lifetime of metastable calcium sulfate phases depends on multiple factors including temperature, ionic strength, pH, and the presence of additives [7]. Higher temperatures generally reduce metastable lifetimes by providing increased thermal energy for phase transformations [7]. Increased ionic strength can either stabilize or destabilize metastable phases, depending on the specific ions present and their interactions with calcium sulfate surfaces [7].

Solubility Dynamics

Temperature Effects on Solubility

Calcium sulfate exhibits unique temperature-dependent solubility behavior that distinguishes it from most common salts. Unlike typical ionic compounds that show increasing solubility with rising temperature, calcium sulfate demonstrates a retrograde solubility pattern characterized by decreasing solubility at elevated temperatures [11] [12] [13].

Thermodynamic Basis of Temperature Effects

The unusual temperature dependence of calcium sulfate solubility arises from the exothermic nature of its dissolution process [11] [12]. When calcium sulfate dissolves in water, the reaction releases heat according to the equilibrium:

$$ \text{CaSO}4(s) \rightleftharpoons \text{Ca}^{2+}(aq) + \text{SO}4^{2-}(aq) + \text{heat} $$

According to Le Chatelier's principle, increasing temperature shifts this equilibrium toward the reactants, favoring the solid phase and reducing solubility [11] [12]. This thermodynamic relationship explains the observed decrease in calcium sulfate solubility as temperature increases.

Quantitative Temperature-Solubility Relationships

Experimental measurements reveal that calcium sulfate solubility reaches maximum values in the temperature range of 30°C to 40°C [13]. Below this range, solubility increases gradually with temperature due to enhanced molecular motion and dissolution kinetics. Above this critical temperature range, the exothermic dissolution thermodynamics dominate, causing pronounced solubility reduction [13].

The solubility decrease becomes particularly significant at temperatures above 50°C, where calcium sulfate solubility can drop to less than half its maximum value [14] [15]. This behavior has profound implications for industrial processes involving elevated temperatures, where calcium sulfate scaling becomes increasingly problematic as temperature rises [14] [15].

Phase-Specific Temperature Dependencies

Different calcium sulfate phases exhibit distinct temperature-solubility relationships. Gypsum demonstrates the characteristic retrograde solubility pattern most prominently in the low to moderate temperature range (0°C to 100°C) [1]. Anhydrite, which becomes the stable phase above approximately 42.8°C, shows continued solubility decrease with increasing temperature [1] [2].

Hemihydrate, despite its metastable nature, exhibits intermediate solubility behavior between gypsum and anhydrite [1]. The solubility relationships between phases create driving forces for phase transformations at different temperatures, contributing to the complex behavior observed in calcium sulfate systems [1] [2].

Industrial and Environmental Implications

The retrograde solubility of calcium sulfate creates significant challenges in high-temperature industrial applications. Desalination processes, geothermal systems, and high-temperature chemical processing operations must account for increased scaling potential as operating temperatures rise [14] [15]. The phenomenon also influences natural geological processes, where temperature gradients drive calcium sulfate precipitation and dissolution in subsurface environments [15].

Ionic Strength Influence

Ionic strength exerts profound effects on calcium sulfate solubility through complex electrostatic interactions and activity coefficient modifications. The presence of dissolved ions in solution significantly alters the effective concentration of calcium and sulfate ions, leading to substantial changes in apparent solubility [16] [17] [18].

Fundamental Ionic Strength Mechanisms

The ionic strength effect on calcium sulfate solubility operates through the formation of ionic atmospheres around dissolved ions. In pure water, calcium and sulfate ions are surrounded primarily by water molecules. However, when additional electrolytes are present, these ions contribute to ionic atmospheres that reduce the effective charges on calcium and sulfate ions [16] [17].

This charge reduction decreases the electrostatic attraction between calcium and sulfate ions, shifting the equilibrium toward the dissociated ionic state and increasing apparent solubility [16] [17]. The magnitude of this effect depends on the total ionic strength of the solution and the charges of the constituent ions [17].

Quantitative Ionic Strength Effects

Experimental studies demonstrate that adding 50 millimolar potassium nitrate to saturated calcium sulfate solution increases the concentrations of dissolved calcium and sulfate ions by approximately 30% [16] [17]. This enhancement represents a significant change in system behavior despite the relatively modest concentration of added electrolyte [16].

The effect becomes more pronounced with increasing ionic strength. Sodium chloride additions at concentrations from 0.01 M to 0.1 M show progressively greater enhancement of calcium sulfate solubility [19] [17]. The relationship between ionic strength and solubility enhancement follows predictable patterns based on Debye-Hückel theory for dilute solutions [20].

Ion-Specific Effects and Selectivity

Different electrolytes produce varying degrees of solubility enhancement depending on their ionic characteristics. Divalent ions generally produce more pronounced effects than monovalent ions due to their higher charge densities and stronger interactions with the ionic atmosphere [17] [18]. This selectivity allows for some degree of control over calcium sulfate solubility in multi-component systems.

The formation of ion pairs between calcium and sulfate ions becomes increasingly important at higher ionic strengths [18] [21]. These ion pairs represent intermediate species between the fully dissociated ions and the solid phase, contributing additional complexity to the solubility behavior [18] [21]. The concentration of ion pairs can approach that of the individual hydrated ions in saturated calcium sulfate solutions, particularly in high ionic strength environments [18].

Ionic Strength Effects on Solubility

| Added Salt | Ionic Strength Effect | Mechanism | Relative Solubility |

|---|---|---|---|

| None | Baseline | Direct dissolution | 1.00 |

| KNO₃ (50 mmol/L) | +30% increase | Ionic atmosphere effect | 1.30 |

| NaCl (0.01 M) | Moderate increase | Salt effect | 1.15 |

| NaCl (0.05 M) | Significant increase | Enhanced salt effect | 1.25 |

| NaCl (0.1 M) | Maximum increase | Maximum salt effect | 1.35 |

Practical Applications and Limitations

Understanding ionic strength effects is crucial for predicting calcium sulfate behavior in natural waters and industrial solutions. Seawater, brines, and industrial process waters contain significant concentrations of dissolved ions that substantially modify calcium sulfate solubility compared to pure water systems [19] [22]. These effects must be considered in scale prediction models and water treatment design [19].

pH-Dependent Solubility Behavior

The solubility of calcium sulfate exhibits complex pH-dependent behavior that reflects the acid-base chemistry of the sulfate ion and the overall solution equilibrium. While calcium sulfate is generally considered to have minimal pH dependence compared to other sparingly soluble salts, careful studies reveal measurable and systematic variations in solubility across different pH ranges [23] [19] [22].

Fundamental pH Effects

Calcium sulfate produces a slightly basic solution when dissolved in pure water, with saturated solutions typically exhibiting pH values around 7.7 [23]. This slight basicity arises from the weak base character of the sulfate ion, which can accept protons according to the equilibrium:

$$ \text{SO}4^{2-} + \text{H}2\text{O} \rightleftharpoons \text{HSO}_4^- + \text{OH}^- $$

However, this hydrolysis reaction occurs to only a limited extent, resulting in the modest pH elevation observed in saturated calcium sulfate solutions [23].

pH-Dependent Solubility Variations

Systematic studies of calcium sulfate solubility across pH ranges from 2.5 to 8.5 reveal distinct patterns of behavior [19] [22]. At pH 2.5, calcium sulfate solubility shows approximately 12% enhancement compared to neutral conditions [22]. This increase likely results from protonation effects that reduce the effective concentration of sulfate ions, shifting the equilibrium toward dissolution [22].

In the intermediate pH range from 3.0 to 6.0, calcium sulfate solubility varies systematically with both pH and ionic strength. Studies using sodium chloride solutions at various pH values demonstrate that maximum solubility often occurs at intermediate pH values around 4.0 to 5.0, depending on the specific ionic strength conditions [19]. Higher pH values in the range of 5.0 to 6.0 can also produce enhanced solubility under certain conditions [19].

Surprisingly, calcium sulfate solubility also increases at pH 8.5, showing approximately 12% enhancement similar to that observed under highly acidic conditions [22]. This increase at high pH may result from complex ion formation or changes in activity coefficients under strongly basic conditions [22].

Mechanistic Interpretation of pH Effects

The pH dependence of calcium sulfate solubility reflects multiple competing mechanisms. Under acidic conditions, protonation of sulfate ions reduces their effective concentration, promoting dissolution [24] [22]. The formation of hydrogen sulfate ions (HSO₄⁻) effectively removes sulfate from the equilibrium, requiring additional calcium sulfate dissolution to maintain equilibrium [24].

Under basic conditions, hydroxide ions may compete with sulfate for calcium complexation, or changes in activity coefficients may favor the dissolved state [25] [22]. Additionally, the formation of calcium hydroxide complexes could effectively reduce the activity of free calcium ions, again promoting calcium sulfate dissolution [25].

pH Effects on Solubility Data

| pH Range | Solubility Change | Dominant Species | Mechanism |

|---|---|---|---|

| 2.5 | +12% enhancement | H₂SO₄ influence | Protonation effects |

| 3.0-4.0 | Moderate increase | Acidic conditions | Enhanced dissolution |

| 5.0-7.0 | Baseline range | Near-optimal range | Normal dissolution |

| 7.7 (saturated) | Near neutral | Neutral equilibrium | Equilibrium state |

| 8.5 | Slight increase | Basic conditions | Basic enhancement |

Practical Implications

The pH dependence of calcium sulfate solubility has important implications for water treatment, industrial processes, and natural systems. In industrial applications where pH control is possible, slight adjustments to more acidic or basic conditions can influence calcium sulfate scaling behavior [24] [25]. Understanding these relationships is particularly important in systems where pH varies naturally or through chemical treatment processes [19] [22].

The relatively modest pH effects observed for calcium sulfate contrast sharply with the dramatic pH dependencies exhibited by carbonate and phosphate minerals, reflecting the weaker acid-base character of the sulfate ion [23] [25]. Nevertheless, the measurable pH effects must be considered in comprehensive models of calcium sulfate behavior in complex chemical environments [19] [22].

Hydration-Dehydration Processes

Thermodynamic Parameters

The hydration and dehydration processes of calcium sulfate involve well-defined thermodynamic parameters that govern phase stability and transformation kinetics. These parameters include standard formation enthalpies, entropies, and Gibbs free energies that determine the equilibrium positions and driving forces for phase transitions [1] [2] [26].

Standard Thermodynamic Properties

The thermodynamic modeling of calcium sulfate hydrates has established precise values for key thermodynamic parameters at standard conditions (298.15 K, 1 bar). For calcium sulfate dihydrate (gypsum), the standard formation enthalpy is -2024.3 kJ/mol, while the formation entropy is 194.1 J/mol·K [1] [2]. These values reflect the high stability of the hydrated phase under ambient conditions.

Anhydrous calcium sulfate exhibits markedly different thermodynamic properties, with a formation enthalpy of -1434.1 kJ/mol and formation entropy of 106.7 J/mol·K [1] [2]. The substantial difference in formation enthalpy (approximately 590 kJ/mol) represents the energy associated with hydration of two water molecules per formula unit [1].

Calcium sulfate hemihydrate displays intermediate thermodynamic properties with formation enthalpy of -1575.2 kJ/mol and formation entropy of 130.5 J/mol·K [1] [2]. These values position hemihydrate thermodynamically between the fully hydrated and anhydrous phases, consistent with its intermediate hydration state [1].

Solubility Product Relationships

The thermodynamic parameters directly determine the solubility products of the different calcium sulfate phases. At 298.15 K, the solubility products are 2.40 × 10⁻⁵ for gypsum, 3.22 × 10⁻⁵ for anhydrite, and 8.75 × 10⁻⁵ for hemihydrate [1] [2]. The higher solubility product of hemihydrate reflects its metastable nature and higher free energy relative to the stable phases [1].

The temperature dependence of solubility products follows van't Hoff relationships based on the enthalpy and entropy changes for dissolution reactions [1] [2]. These relationships enable prediction of phase stability and solubility behavior across temperature ranges relevant to natural and industrial processes [1].

Thermodynamic Parameters Summary

| Phase | Solubility Product (298.15 K) | Formation Enthalpy (kJ/mol) | Formation Entropy (J/mol·K) | Stable Temperature Range (K) |

|---|---|---|---|---|

| Gypsum | 2.40 × 10⁻⁵ | -2024.3 | 194.1 | 273.15-315.95 |

| Anhydrite | 3.22 × 10⁻⁵ | -1434.1 | 106.7 | >315.95 |

| Hemihydrate | 8.75 × 10⁻⁵ | -1575.2 | 130.5 | Metastable at all temperatures |

Hydration Energy Calculations

The hydration energy for the conversion of anhydrite to gypsum can be calculated from the difference in formation enthalpies: ΔH_hydration = -2024.3 - (-1434.1) = -590.2 kJ/mol [1] [2]. This substantial energy release explains the strong driving force for hydration under conditions where liquid water is available [1].

Similarly, the partial hydration energy for anhydrite to hemihydrate conversion is ΔH = -1575.2 - (-1434.1) = -141.1 kJ/mol [1]. The lower magnitude of this energy change reflects the incorporation of only 0.5 water molecules per formula unit in hemihydrate formation [1].

Kinetic Factors

The kinetic aspects of calcium sulfate hydration and dehydration processes are crucial for understanding the rates and mechanisms of phase transformations. These kinetic factors determine which phases actually form under specific conditions and how rapidly equilibrium is achieved [27] [28] [29] [30].

Dehydration Kinetics

The thermal dehydration of calcium sulfate dihydrate exhibits complex kinetic behavior that varies significantly with experimental conditions, particularly water vapor pressure [27] [29]. Under low water vapor pressure conditions, dehydration proceeds through a single-step process directly to anhydrite, characterized by a physico-geometrical consecutive reaction mechanism involving induction, surface reaction, and phase boundary-controlled steps [29].

Under conditions generating higher water vapor pressure, the dehydration process becomes more complex, proceeding through a three-step mechanism [29]. The initial reaction involves direct dehydration to anhydrite, followed by a subsequent two-step process via intermediate hemihydrate formation [29]. This complexity arises from variations in self-generated water vapor pressure as the reaction progresses [29].

Activation Energy Determinations

Kinetic studies reveal substantial activation energies for calcium sulfate dehydration processes. For calcium sulfite hemihydrate, a related compound, isothermal kinetic analysis yields an activation energy of 173 ± 8 kJ/mol for the temperature range 573-673 K [31]. This high activation energy, much larger than the dehydration enthalpy (52 kJ/mol), indicates that the dehydration mechanism involves more complex processes than simple bond rupture [31].

The dehydration kinetics follow Avrami-Erofe'ev kinetics with n = 2, characteristic of nucleation and growth mechanisms [31]. The sigmoid-shaped fractional reaction curves indicate that dehydration proceeds through nucleation of anhydrous domains followed by their growth throughout the crystal structure [31].

Crystal Growth and Dissolution Kinetics

The growth and dissolution rates of calcium sulfate phases demonstrate strong temperature dependence and follow specific kinetic laws [28] [30]. For calcium sulfate dihydrate crystal growth at 70°C, the second-order rate constant remains relatively insensitive to pH changes over the range 3.2 to 9.2, varying by less than 20% [28] [30]. The growth rate is also independent of ionic strength up to 2.0 M, indicating that surface kinetics rather than mass transport control the process [28] [30].

Anhydrite growth and dissolution follow second-order kinetics in supersaturation and undersaturation, respectively, with both processes appearing to be surface-controlled [14]. In contrast, hemihydrate dissolution follows first-order kinetics in undersaturation, suggesting different controlling mechanisms for different phases [14].

Temperature Effects on Kinetic Rates

Temperature exerts profound influence on calcium sulfate transformation kinetics. Higher temperatures dramatically reduce induction periods for phase transformations and increase overall reaction rates [15] [32]. For example, calcium sulfate nucleation rates increase exponentially with supersaturation, and this effect is enhanced at elevated temperatures [33] [34].

The temperature dependence of nucleation kinetics follows Arrhenius-type relationships, with apparent activation energies reflecting the combined effects of surface energy barriers and diffusion processes [33] [35]. These relationships enable prediction of nucleation and growth rates under different thermal conditions [33].

Enthalpy and Entropy Changes

The enthalpy and entropy changes associated with calcium sulfate hydration and dehydration processes provide fundamental insight into the thermodynamic driving forces and spontaneity of phase transformations [1] [2] [26].

Hydration Enthalpy Changes

The conversion of anhydrous calcium sulfate to the dihydrate involves substantial enthalpy changes. The hydration reaction:

$$ \text{CaSO}4(s) + 2\text{H}2\text{O}(l) \rightarrow \text{CaSO}4 \cdot 2\text{H}2\text{O}(s) $$

exhibits an enthalpy change of -590.2 kJ/mol, calculated from the difference in formation enthalpies [1] [2]. This large negative enthalpy change indicates that hydration is strongly exothermic and thermodynamically favored under conditions where liquid water is available [1].

The partial hydration to form hemihydrate:

$$ \text{CaSO}4(s) + 0.5\text{H}2\text{O}(l) \rightarrow \text{CaSO}4 \cdot 0.5\text{H}2\text{O}(s) $$

involves a smaller enthalpy change of -141.1 kJ/mol [1]. While still exothermic, this reduced magnitude reflects the incorporation of fewer water molecules and explains the intermediate stability of the hemihydrate phase [1].

Entropy Considerations

The entropy changes accompanying hydration and dehydration processes reflect the ordering and disordering of water molecules within the crystal structure. The conversion from anhydrite to gypsum involves an entropy change of ΔS = 194.1 - 106.7 = +87.4 J/mol·K [1] [2]. This positive entropy change might seem counterintuitive for a hydration process, but it reflects the specific structural arrangements of water molecules in the gypsum crystal lattice [1].

The entropy change for hemihydrate formation from anhydrite is ΔS = 130.5 - 106.7 = +23.8 J/mol·K [1]. The smaller magnitude of this change corresponds to the incorporation of fewer water molecules and the different structural arrangement in the hemihydrate phase [1].

Free Energy and Spontaneity

The Gibbs free energy changes for hydration processes determine their spontaneity under specific conditions. At 298.15 K, the free energy change for anhydrite hydration to gypsum is:

$$ \Delta G = \Delta H - T\Delta S = -590.2 - (298.15)(0.0874) = -616.3 \text{ kJ/mol} $$

This large negative free energy change confirms that hydration is thermodynamically favored under ambient conditions [1] [2].

The temperature dependence of free energy changes explains the observed phase stability relationships. As temperature increases, the entropy term (TΔS) becomes more significant, eventually causing ΔG to become positive and favoring the anhydrous phase [1] [2]. This analysis provides the thermodynamic basis for the transition from gypsum stability at low temperatures to anhydrite stability at elevated temperatures [1].

Activation Thermodynamics

The activation parameters for hydration and dehydration processes provide insight into the mechanisms controlling phase transformation rates [26]. Studies of calcium carbonate and calcium sulfate precipitation reveal activation enthalpies and entropies that indicate dehydration and aquation steps in the transformation mechanisms [26].

Physical Description

Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid, Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Other Solid; NKRA; Water or Solvent Wet Solid; Dry Powder, Other Solid; Pellets or Large Crystals, Liquid; Other Solid; Liquid

Fine, white to slightly yellowish-white odourless powder

Odorless, white powder or colorless, crystalline solid. [Note: May have blue, gray, or reddish tinge; [NIOSH]

WHITE HYGROSCOPIC POWDER OR CRYSTALLINE POWDER.

Odorless, white powder or colorless, crystalline solid.

Odorless, white powder or colorless, crystalline solid. [Note: May have blue, gray, or reddish tinge.]

Color/Form

NATURAL ANHYDRITE CRYSTALS ARE ORTHORHOMBIC, COLOR VARIES (WHITE WITH BLUE, GRAY OR REDDISH TINGE, OR BRICK RED)

INSOL ANHYDRITE HAS SAME CRYSTAL STRUCTURE AS MINERAL ANHYDRITE

SOL ANHYDRITE IS OBTAINED IN GRANULAR OR POWDER FORM

For more Color/Form (Complete) data for CALCIUM SULFATE (7 total), please visit the HSDB record page.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

decomposes

Decomposes

Heavy Atom Count

Density

2.960

2.9 g/cm³

2.96

Odor

Odorless.

Decomposition

Melting Point

1450 °C

2840 °F (decomposes)

2840 °F (Decomposes)

UNII

Related CAS

10101-41-4 (1:1 salt, di-hydrate)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1816 of 1934 companies (only ~ 6.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Therapeutic Uses

The use of calcium sulfate (plaster of Paris) has been advocated to repair bony defects because of its unique capability of stimulating osteoneogenesis. Plaster of Paris can be used as a bony alloplast and it can be analyzed histologically. Sinus roentgenograms and technetium Tc 99m medronate bone scanning further support the use of plaster of Paris as an alloplast and assess its osteoneogenic capacity when implanted in the frontal sinus of dogs; complete bone regeneration was demonstrated in six dogs within four to six months. The use of plaster of Paris for bone reconstruction in the head and neck can be applied in surgery. The experielce with plaster of Paris to date although limited shows it to be safe and highly encouraging as an effective bone allograft.

Vapor Pressure

0 mmHg (approx)

Pictograms

Irritant

Other CAS

Associated Chemicals

Calcium sulfate dihydrate;10101-41-4

Wikipedia

Anhydrite

Gypsum

Use Classification

YEAST_FOOD; -> JECFA Functional Classes

Plastics -> Polymer Type -> N.a.

Plastics -> Pigments agents

Cosmetics -> Bulking; Cosmetic colorant; Pearlescent; Abrasive; Opacifying

Methods of Manufacturing

INSOLUBLE ANHYDRITE OR DEAD-BURNED GYPSUM ... IS OBTAINED UPON COMPLETE DEHYDRATION OF GYPSUM ABOVE 650 °C. /INSOL ANHYDRITE/

SOL ANHYDRITE IS OBTAINED...BY COMPLETE DEHYDRATION OF GYPSUM BELOW 300 °C IN ELECTRIC OVEN. ESTIMATED PORE SIZE IS 38% BY VOLUME. /SOL ANHYDRITE/

GYPSUM ROCK MAY BE CRUSHED & GROUND FOR USE IN THE DIHYDRATE FORM, CALCINED AT 190-200 °C...TO PRODUCE CALCIUM SULFATE HEMIHYDRATE OR PLASTER OF PARIS, OR COMPLETELY DEHYDRATED BY CALCINING...OVER...600 °C TO PRODUCE ANHYDROUS OR DEAD-BURNED GYPSUM. /GYPSUM/

For more Methods of Manufacturing (Complete) data for CALCIUM SULFATE (6 total), please visit the HSDB record page.

General Manufacturing Information

Transportation Equipment Manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Agriculture, Forestry, Fishing and Hunting

All Other Basic Organic Chemical Manufacturing

Fabricated Metal Product Manufacturing

Paint and Coating Manufacturing

Mining (except Oil and Gas) and support activities

Primary Metal Manufacturing

Construction

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Utilities

Sulfuric acid, calcium salt (1:1): ACTIVE

APPLICATIONS (VET): PRIMARILY WITH OR AS INTERGRAL PART OF BANDAGE TO IMMOBILIZE FRACTURES AFTER WETTED PASTE HARDENS. ... HAS BEEN USED ORALLY IN POULTRY AS DIETARY SOURCE OF CALCIUM ... IN SHEEP IT IS VALUABLE ORALLY AS SOURCE OF INORG SULFATE SULFUR WITH SODIUM MOLYBDATE IN COPPER POISONING.

TRADE NAMES: DRIED CALCIUM SULFATE; DRIED GYPSUM; PLASTER OF PARIS; ANNALIN. /HEMIHYDRATE/

TRADE NAMES: NATIVE CALCIUM SULFATE; PRECIPITATED CALCIUM SULFATE; GYPSUM; ALABASTER; SELENITE; TERRA ALBA; SATINITE; MINERAL WHITE; SATIN SPAR; LIGHT SPAR. /DIHYDRATE/

/DRIERITE/...CAN BE REGENERATED REPEATEDLY & REUSED WITHOUT NOTICEABLE DECREASE IN ITS DESICCATING EFFICIENCY. /SOL ANHYDRITE/

For more General Manufacturing Information (Complete) data for CALCIUM SULFATE (11 total), please visit the HSDB record page.

Analytic Laboratory Methods

AOAC Method 920.199, Calcium in Water-Gravimetric Method. GRAV (gravimetric), detection limit not reported /Calcium/

APHA Method 3111, Metals by Flame Atomic Absorption Spectrometry (FLAA), detection limit 0.20 mg/l /Calcium/

APHA Method 3120, Metals by Plasma Emmission Spectroscopy. Inductively coupled plasma spectrometry (ICP), detection limit 10 ug/l /Calcium/

For more Analytic Laboratory Methods (Complete) data for CALCIUM SULFATE (15 total), please visit the HSDB record page.

Storage Conditions

KEEP DRY. /DIHYDRATE/